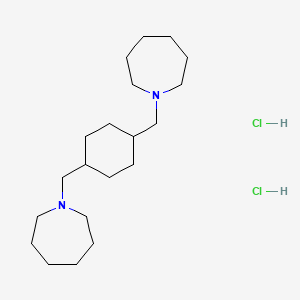
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure consists of a cyclohexane ring substituted with hexahydroazepinylmethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexane with hexahydroazepine under specific conditions to introduce the hexahydroazepinylmethyl groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(hydroxymethyl)-cyclohexane: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
1,4-Cyclohexanedimethanol diglycidyl ether: Another related compound with distinct applications in the production of epoxy resins and coatings.
Uniqueness
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is unique due to its specific substitution pattern and the presence of hexahydroazepinylmethyl groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
CAS No. |
1234-22-6 |
|---|---|
Molecular Formula |
C20H40Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[[4-(azepan-1-ylmethyl)cyclohexyl]methyl]azepane;dihydrochloride |
InChI |
InChI=1S/C20H38N2.2ClH/c1-2-6-14-21(13-5-1)17-19-9-11-20(12-10-19)18-22-15-7-3-4-8-16-22;;/h19-20H,1-18H2;2*1H |
InChI Key |
JUSNIEPCJNWQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2CCC(CC2)CN3CCCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















